molecular formula C14H22O3 B1295356 4,6-di-tert-Butylpyrogallol CAS No. 3934-77-8

4,6-di-tert-Butylpyrogallol

Cat. No.: B1295356
CAS No.: 3934-77-8
M. Wt: 238.32 g/mol
InChI Key: NRVDOWRFIAEMPS-UHFFFAOYSA-N
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Description

4,6-di-tert-Butylpyrogallol is an organic compound with the molecular formula C14H22O3. It is a derivative of pyrogallol, where two tert-butyl groups are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-di-tert-Butylpyrogallol can be synthesized through the alkylation of pyrogallol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 4,6-di-tert-Butylpyrogallol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound forms dimeric products instead of the expected 4,6-di-tert-butyl-3-hydroxy-1,2-benzoquinone.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or oxygen in the presence of a catalyst.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

4,6-di-tert-Butylpyrogallol has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Employed in the stabilization of fuels and lubricants to prevent oxidation and extend shelf life.

Mechanism of Action

The antioxidant properties of 4,6-di-tert-Butylpyrogallol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound undergoes oxidation to form stable radical intermediates, which do not propagate further radical reactions. This mechanism involves the interaction with molecular targets such as reactive oxygen species and free radicals, preventing oxidative damage to cells and materials.

Comparison with Similar Compounds

    Pyrogallol: The parent compound without tert-butyl substitutions.

    2,6-di-tert-Butylphenol: Another antioxidant with tert-butyl groups but different substitution pattern.

    Butylated Hydroxyanisole (BHA): A widely used antioxidant in food and cosmetics.

Uniqueness: 4,6-di-tert-Butylpyrogallol is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to pyrogallol. The tert-butyl groups provide steric hindrance, making the compound more resistant to degradation and increasing its effectiveness as an antioxidant.

Properties

IUPAC Name

4,6-ditert-butylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVDOWRFIAEMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192559
Record name 4,6-Di-t-butylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3934-77-8
Record name 4,6-Di-t-butylpyrogallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Di-t-butylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Di(tert-butyl)-1,2,3-benzenetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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